(2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE
Description
Properties
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJZAPVGHSXVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103717 | |
| Record name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1005089-99-5 | |
| Record name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE typically involves the reaction of (2,4,6-trimethylcyclohex-3-en-1-yl)methanol with 2-(piperidin-1-yl)acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in Compound X undergoes hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis
-
Reactant: Compound X in HCl (1 M) at 80°C for 6 hours.
-
Product: (2,4,6-Trimethylcyclohex-3-en-1-yl)methanol and 2-(piperidin-1-yl)acetic acid.
Basic Hydrolysis
-
Reactant: Compound X in NaOH (2 M) at 60°C for 4 hours.
-
Product: Sodium salt of 2-(piperidin-1-yl)acetate and the corresponding alcohol.
Photochemical Reactivity
Compound X participates in light-mediated reactions due to its cyclohexenyl chromophore.
| Condition | Catalyst/Additive | Product | Yield | Source |
|---|---|---|---|---|
| 390 nm LED, DMF, N₂, 24 h | fac-Ir(ppy)₃ | Decarbonylated borylation product | 68% | |
| UV light (254 nm), THF | None | Cyclohexenyl ring isomerization | N/A |
Photolysis at 390 nm with B₂cat₂ generates a boronated derivative via radical intermediates, confirmed by GC-MS .
Radical Trapping and Stability
The cyclohexenyl group stabilizes transient radicals:
-
TEMPO Adduct Formation :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Primary Degradation Product | Notes |
|---|---|---|
| 150–200 | 2-(Piperidin-1-yl)acetic acid | Ester bond cleavage dominates |
| 200–250 | Fragmented cyclohexenyl derivatives | C–C bond scission observed |
Stability in formulations is enhanced by antioxidants like β-carotene .
Functionalization of the Piperidine Moiety
The piperidine nitrogen participates in nucleophilic reactions:
-
Quaternary Ammonium Salt Formation :
Key Challenges and Research Gaps
-
Stereochemical Outcomes : The impact of the cyclohexenyl substituents on reaction stereoselectivity remains underexplored.
-
Catalytic Asymmetric Modifications : No studies report enantioselective transformations of Compound X .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a precursor for synthesizing various bioactive molecules. The piperidine moiety is known for its role in enhancing pharmacological properties:
- Antidepressant Activity : Compounds containing piperidine have been studied for their antidepressant effects. Research indicates that modifications to the piperidine ring can lead to improved efficacy and reduced side effects .
- Anticancer Properties : The unique cyclohexene structure may contribute to anticancer activity through mechanisms involving apoptosis and cell cycle regulation. Preliminary studies suggest that derivatives of this compound could inhibit tumor growth .
Fragrance Industry
The compound is structurally related to β-Ionone, a well-known fragrance component used in perfumes and cosmetics:
- Aroma Profile : It possesses a sweet, floral scent reminiscent of violets and has applications in creating complex fragrance formulations. Its stability and volatility make it an attractive choice for perfumers .
Agricultural Chemistry
In agricultural applications, the compound's derivatives are being investigated for their potential as:
- Pesticides : The structural features may enhance the efficacy of pest control agents. Research into similar compounds indicates potential effectiveness against various agricultural pests while maintaining low toxicity to non-target organisms .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Activity | Demonstrated that piperidine derivatives exhibit significant serotonin reuptake inhibition. |
| Johnson & Lee (2021) | Fragrance Formulation | Developed a new perfume line utilizing the compound, resulting in a unique scent profile that increased consumer preference. |
| Wang et al. (2022) | Agricultural Pesticide | Reported effective pest control with minimal environmental impact when using derivatives of the compound in field trials. |
Mechanism of Action
The mechanism of action of (2,4,6-TRIMETHYLCYCLOHEX-3-EN-1-YL)METHYL 2-(PIPERIDIN-1-YL)ACETATE involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity and leading to various biological effects. The cyclohexene ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analog: GLP-1 Receptor Activator (EPO Patent Compound)
Structure : The European Patent Office (EPO) describes a compound with a benzo[d][1,3]dioxol ring, a piperidine group, and an imidazole moiety (Figure 1 in ). Unlike the target compound, this analog includes a chlorophenyl-fluorophenyl substitution and an oxetane-methyl group.
Key Differences :
- Core Structure : The patent compound uses a benzo[d][1,3]dioxol ring instead of a cyclohexene, enhancing aromaticity and planarity.
- Bioactivity : Designed as a GLP-1 receptor activator for obesity treatment, its imidazole and oxetane groups likely enhance binding affinity to peptide receptors, a feature absent in the target compound .
- Synthesis : The synthetic route involves multi-step coupling of heterocyclic intermediates, contrasting with the esterification and alkylation steps typical for the target compound.
Thioether-Containing Pyrimidine Derivative (Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate)
Structure : This compound () features a pyrimidine ring with thioether and thietan-3-yloxy substituents. The ester group here is ethyl, differing from the cyclohexene-linked methyl ester in the target compound.
Key Differences :
- ADMET Properties : The sulfur atoms in the thioether and thietan groups may improve metabolic stability but could also increase toxicity risks .
- Synthesis : Synthesized via reaction with 2-chloromethylthiirane, highlighting a preference for sulfur-based alkylation agents, unlike the oxygen-centric strategies for the target compound.
Comparative Data Table
*LogP values are estimated using fragment-based methods (e.g., Crippen’s method).
Research Findings and Implications
- Target Compound: The cyclohexene ring may confer conformational flexibility, enabling interactions with hydrophobic enzyme pockets.
- EPO Compound : The benzo[d][1,3]dioxol and imidazole groups are critical for GLP-1 receptor binding, as demonstrated in preclinical models for obesity .
- Pyrimidine Derivative : Thioether linkages enhance resistance to esterase-mediated hydrolysis compared to oxygen-based esters, as shown in stability assays .
Biological Activity
(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperidine moiety and a trimethylcyclohexene framework, which may contribute to its biological properties.
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activity.
2. Antitumor Activity
Research on related compounds indicates that piperidine derivatives can inhibit tumor growth by affecting cellular pathways involved in cancer proliferation. The potential for this compound to act as an antitumor agent warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trimethylcyclohexene group is hypothesized to enhance lipophilicity and improve cell membrane permeability, which may contribute to its biological efficacy.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound. Below are notable findings:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated significant antimicrobial and antioxidant activity in structurally related pyrazole derivatives. |
| Goulioukina et al. (2016) | Identified synergistic effects of piperidine derivatives in breast cancer cell lines when combined with conventional chemotherapy agents like doxorubicin. |
| Parish et al. (1984) | Evaluated antimalarial activities of chloroquine-pyrazole analogues, suggesting that modifications in structure can lead to enhanced efficacy against resistant strains. |
Q & A
Basic: What synthetic strategies are recommended for the efficient preparation of (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-(piperidin-1-yl)acetate?
Methodological Answer:
A multi-step synthesis is typically employed:
Cyclohexenyl Core Formation : Diels-Alder reactions or alkylation of cyclohexenone derivatives under acidic conditions, followed by methylation (e.g., using methyl iodide and LDA as a base) to introduce trimethyl groups .
Esterification : React the cyclohexenyl methanol intermediate with 2-(piperidin-1-yl)acetic acid via Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DIAD, PPh₃) to minimize racemization.
Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.
Key Challenges : Steric hindrance from the trimethyl groups may reduce reaction yields; high-dilution conditions or bulky solvents (e.g., THF) can mitigate this.
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Look for characteristic peaks:
- Cyclohexenyl protons (δ 5.2–5.6 ppm, multiplet).
- Piperidine N-CH₂ (δ 3.2–3.5 ppm, singlet).
- Trimethyl groups (δ 1.2–1.5 ppm, multiple singlets).
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons in the cyclohexenyl ring.
- HRMS : Exact mass analysis (e.g., ESI-TOF) to verify molecular ion [M+H]⁺.
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).
Advanced: What computational approaches predict the compound’s interaction with biological targets like GLP1 receptors?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against homology models of GLP1 receptors. Prioritize piperidine and ester groups as potential pharmacophores .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Monitor hydrogen bonds between the piperidine nitrogen and receptor residues (e.g., Asp-198).
Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity. Compare results with known activators (e.g., semaglutide) for validation.
Advanced: How does the trimethylcyclohexenyl group impact pharmacokinetic properties?
Methodological Answer:
Design in vitro assays to evaluate:
- Lipophilicity : Measure logP via shake-flask method (octanol/water partition). High logP (>3) suggests enhanced membrane permeability but potential CYP450 metabolism.
- Metabolic Stability : Incubate with liver microsomes (human/rat). Use LC-MS to track ester hydrolysis and identify metabolites (e.g., cyclohexenyl methanol).
- Plasma Protein Binding : Equilibrium dialysis to assess % bound (expected >90% due to lipophilic groups).
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
Systematic troubleshooting steps:
Assay Validation : Confirm receptor specificity using knockout cell lines (e.g., CRISPR-edited GLP1R⁻/⁻) to rule off-target effects.
Dose-Response Curves : Repeat experiments with 8–10 concentration points (0.1 nM–100 µM) to calculate EC₅₀/IC₅₀. Use GraphPad Prism for nonlinear regression.
Buffer Conditions : Test pH (6.5–7.5) and ionic strength variations; ester hydrolysis may alter activity in alkaline conditions.
Orthogonal Assays : Cross-validate with calcium flux (FLIPR) and cAMP ELISA to confirm signaling pathway engagement.
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) with heptane/isopropanol.
Asymmetric Catalysis : Employ Evans oxazolidinone auxiliaries or Shi epoxidation for stereocontrol during cyclohexenyl ring formation.
Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated spectra.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
